molecular formula C18H15ClN2O2 B2653400 ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate CAS No. 338392-75-9

ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate

Cat. No. B2653400
CAS RN: 338392-75-9
M. Wt: 326.78
InChI Key: QQUTUJBSXVVETH-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a chemical compound with the molecular formula C18H15ClN2O2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a carbamate group attached. The quinoline core is a bicyclic compound containing a benzene ring fused with a pyridine moiety .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 326.78 . Other specific physical and chemical properties were not found in the available literature.

Scientific Research Applications

Quantum Chemical Calculations and Corrosion Inhibition

A theoretical study utilized quantum chemical calculations to investigate the inhibition efficiencies of quinoxalines, including compounds structurally similar to ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, as corrosion inhibitors for copper in nitric acid media. This research highlights the relationship between molecular structure and inhibition efficiency, demonstrating the potential of such compounds in protecting metals from corrosion (Zarrouk et al., 2014).

Synthesis and Biological Activity

Another study focused on the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, starting from compounds including ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. This research revealed the compounds' good antibacterial and antifungal activity, suggesting potential applications in developing new antimicrobial agents (Rajanarendar et al., 2010).

Charge-Transfer Complexation for Detection of Carcinogens

In the domain of food safety, a study explored the structural and thermal stability of charge-transfer complexes formed between ethyl carbamate and various π-acceptors. This research provides a foundation for developing methods to detect toxic and carcinogenic substances in foods, showcasing the versatility of ethyl carbamate-related compounds in public health applications (Adam et al., 2013).

Biosensor Development

A significant application is highlighted in the development of biosensors for detecting water pollutants, including cyanide, chlorophenols, and carbamate pesticides. By integrating ethyl carbamate with an amperometric biosensor, this study underscores the compound's utility in environmental monitoring and public health safeguarding (Besombes et al., 1995).

Photovoltaic and Optical Properties

Research on 4H-pyrano[3,2-c]quinoline derivatives, including studies on their photovoltaic properties and applications in organic–inorganic photodiode fabrication, indicates the potential of this compound-related compounds in the field of renewable energy and electronic devices. These studies explore how such compounds can be used to enhance the efficiency and functionality of photodiodes and other semiconductor devices (Zeyada et al., 2016).

properties

IUPAC Name

ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-2-23-18(22)21-17-11-16(12-7-9-13(19)10-8-12)20-15-6-4-3-5-14(15)17/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUTUJBSXVVETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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